molecular formula C9H6N4O3S B13753795 4-Thiazolecarboxamide,n-(5-nitro-2-pyridinyl)-

4-Thiazolecarboxamide,n-(5-nitro-2-pyridinyl)-

Cat. No.: B13753795
M. Wt: 250.24 g/mol
InChI Key: QBNZBWGUHRGEJK-UHFFFAOYSA-N
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Description

4-Thiazolecarboxamide,n-(5-nitro-2-pyridinyl)- is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is known for its diverse biological activities and is used in various scientific research applications. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while the pyridine ring is a six-membered ring containing five carbon atoms and one nitrogen atom .

Preparation Methods

The synthesis of 4-Thiazolecarboxamide,n-(5-nitro-2-pyridinyl)- typically involves the reaction of thiazole derivatives with pyridine derivatives under specific conditions. One common method involves the use of thiazole-4-carboxylic acid and 5-nitro-2-aminopyridine as starting materials. These compounds are reacted in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Thiazolecarboxamide,n-(5-nitro-2-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.

Scientific Research Applications

4-Thiazolecarboxamide,n-(5-nitro-2-pyridinyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it useful in the development of new drugs.

    Medicine: It has potential applications in cancer treatment due to its cytotoxic properties. It is also being studied for its neuroprotective and anti-inflammatory effects.

    Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 4-Thiazolecarboxamide,n-(5-nitro-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

4-Thiazolecarboxamide,n-(5-nitro-2-pyridinyl)- can be compared with other thiazole and pyridine derivatives:

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

    Bleomycin: An antineoplastic drug containing a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of 4-Thiazolecarboxamide,n-(5-nitro-2-pyridinyl)- in its diverse range of applications.

Properties

Molecular Formula

C9H6N4O3S

Molecular Weight

250.24 g/mol

IUPAC Name

N-(5-nitropyridin-2-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C9H6N4O3S/c14-9(7-4-17-5-11-7)12-8-2-1-6(3-10-8)13(15)16/h1-5H,(H,10,12,14)

InChI Key

QBNZBWGUHRGEJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])NC(=O)C2=CSC=N2

Origin of Product

United States

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